3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of both fluorine and chlorine atoms, which impart unique chemical properties. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another method involves the chlorination of 2,3-difluoro-5-(trifluoromethyl)pyridine using chlorine gas at controlled temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often employs a one-step chlorofluorination reaction. This process involves the reaction of 2,3-dichloro-5-trichloromethylpyridine with anhydrous hydrogen fluoride at elevated temperatures and pressures . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions would result in biaryl compounds.
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorinated compounds for biological studies.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine and chlorine atoms makes the compound highly reactive. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-((5-(Trifluoromethyl)pyridin-2-yl)amino)butanoic acid
Uniqueness
3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other fluorinated pyridine derivatives. The combination of fluorine and chlorine atoms enhances its utility as a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF4NO/c8-6(14)5-4(9)1-3(2-13-5)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUCJLPEPYHEET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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